molecular formula C22H25ClN4O5S B2657926 N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride CAS No. 1216930-44-7

N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride

Cat. No.: B2657926
CAS No.: 1216930-44-7
M. Wt: 492.98
InChI Key: DMHSVULPPZWMHO-UHFFFAOYSA-N
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Description

N-(6-Methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride is a benzothiazole-derived small molecule featuring a methoxy group at position 6 of the benzothiazole core, a 3-nitrobenzamide moiety, and a 3-morpholinopropyl side chain. The hydrochloride salt enhances solubility and bioavailability. Benzothiazoles are pharmacologically significant due to their antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-3-nitrobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5S.ClH/c1-30-18-6-7-19-20(15-18)32-22(23-19)25(9-3-8-24-10-12-31-13-11-24)21(27)16-4-2-5-17(14-16)26(28)29;/h2,4-7,14-15H,3,8-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHSVULPPZWMHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride typically involves multiple steps:

    Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Methoxylation: Introduction of the methoxy group at the 6-position of the benzothiazole ring, often through methylation using reagents like methyl iodide.

    Nitrobenzamide Formation: The nitro group is introduced via nitration of the benzamide precursor.

    Morpholinopropyl Substitution: The morpholinopropyl group is attached through nucleophilic substitution, typically using a morpholine derivative and a suitable leaving group.

    Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt form for increased stability and solubility.

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and morpholinopropyl groups.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The benzothiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Various substituted benzothiazole derivatives depending on the reagents used.

Scientific Research Applications

N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride has several research applications:

    Medicinal Chemistry: Potential use as a lead compound in the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: Investigation of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Chemical Biology: Utilized in studies to understand the interaction of small molecules with biological macromolecules.

    Industrial Applications: Possible use in the synthesis of advanced materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The nitro group may also play a role in redox reactions within biological systems, contributing to its overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents on the benzothiazole ring, amide/nitro groups, and side chains. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name (Reference) Benzothiazole Substituents Amide/Nitro Substituents Key Features & Biological Insights
Target Compound 6-methoxy 3-nitrobenzamide, 3-morpholinopropyl Enhanced solubility (HCl salt); nitro group may enhance electrophilic interactions. No direct activity data .
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide (EP 3,348,550A1) 6-trifluoromethyl 2-(3-methoxyphenyl)acetamide Trifluoromethyl increases lipophilicity and metabolic stability; acetamide group may reduce steric hindrance.
N-(3-(Dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide HCl 6-fluoro 3-phenylpropanamide, dimethylaminopropyl Fluoro substituent enhances electronegativity; phenylpropanamide may alter target affinity.
N-(6-Methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide HCl 6-methoxy 3-(methylsulfonyl)benzamide, 3-morpholinopropyl Methylsulfonyl is a strong electron-withdrawing group; may improve enzyme inhibition.
Triazole derivatives (e.g., compound 10h in ) 6-methoxy (benzothiazole) Triazolylmethyl, nitro Cu-catalyzed synthesis; methoxy and phenoxy groups correlate with potent antibacterial activity (comparable to ciprofloxacin).

Key Observations

Substituent Effects on Activity :

  • Methoxy groups (e.g., in the target compound and analogs) enhance antibacterial activity, likely due to improved electron-donating properties and hydrogen bonding .
  • Trifluoromethyl groups () increase lipophilicity and metabolic stability, critical for CNS-targeting drugs .
  • Nitro vs. Methylsulfonyl : The target compound’s nitro group is less electron-withdrawing than methylsulfonyl (), which may reduce off-target interactions but limit enzyme inhibition potency.

Morpholinopropyl Side Chain: Present in the target compound and analog, this group improves solubility and may facilitate binding to polar enzyme pockets .

Antibacterial Activity: highlights that methoxy and phenoxy substituents on benzothiazole-triazole hybrids significantly enhance activity against Gram-positive bacteria (MIC: 0.5–2 µg/mL) . The target compound’s nitro group could similarly contribute to redox-mediated antibacterial mechanisms.

Synthetic Routes :

  • The target compound’s synthesis likely involves amide coupling and salt formation, whereas analogs use click chemistry (Cu-catalyzed Huisgen cycloaddition) for triazole incorporation .

Biological Activity

N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride is a complex organic compound with significant potential in medicinal chemistry. This compound features a benzothiazole core, a morpholine group, and a nitrobenzamide moiety, suggesting diverse biological activities. Its structural characteristics may confer unique interactions with biological targets, making it a subject of interest in pharmacological research.

Chemical Structure

  • Molecular Formula : C22_{22}H25_{25}ClN4_{4}O5_{5}S
  • Molecular Weight : 493.0 g/mol
  • CAS Number : 1216930-44-7

Biological Activity

The biological activity of this compound has been explored in various studies focusing on its antitumor and antimicrobial properties.

Antitumor Activity

Research indicates that compounds with similar structural motifs, particularly those containing benzothiazole and nitro groups, exhibit promising antitumor activity. For instance:

  • Cell Line Studies : In vitro studies have shown that benzothiazole derivatives can effectively inhibit the proliferation of various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) using MTS cytotoxicity assays and BrdU proliferation assays .
  • Mechanism of Action : The proposed mechanism involves the binding of these compounds to DNA, particularly within the minor groove, which may interfere with replication and transcription processes .

Antimicrobial Activity

Similar compounds have demonstrated notable antimicrobial properties:

  • Testing Methods : Antimicrobial efficacy was assessed using broth microdilution methods against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli.
  • Results : Certain derivatives exhibited significant antibacterial activity, suggesting that the presence of the benzothiazole core enhances the compound's ability to disrupt bacterial growth .

Comparative Analysis of Biological Activity

Compound NameAntitumor ActivityAntimicrobial ActivityNotable Features
This compoundModerate to highModerateContains nitro group; potential DNA interaction
Benzothiazole Derivative AHighModerateStronger antitumor effects in 2D assays
Benzothiazole Derivative BModerateHighEffective against both Gram-positive and Gram-negative bacteria

Case Studies

  • Study on Lung Cancer Cell Lines :
    • Compounds similar to this compound were tested against lung cancer cell lines. Results indicated IC50_{50} values ranging from 0.85 μM to 5.13 μM across different cell lines, highlighting their potential as antitumor agents .
  • Antibacterial Testing :
    • A series of benzothiazole derivatives were evaluated for their antibacterial properties. The most effective compounds showed minimal inhibitory concentrations (MICs) below 10 μg/mL against E. coli and S. aureus, indicating their therapeutic potential in treating bacterial infections.

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the benzo[d]thiazol core followed by sequential substitutions. Key steps include:

  • Amide coupling : Reacting the benzo[d]thiazolamine intermediate with 3-nitrobenzoyl chloride under inert conditions (e.g., nitrogen atmosphere) .
  • Morpholinopropyl introduction : Alkylation or nucleophilic substitution using 3-morpholinopropyl halides, often requiring catalysts like K₂CO₃ in polar aprotic solvents (e.g., DMF) .
  • Hydrochloride salt formation : Final purification via recrystallization or column chromatography, with yields dependent on solvent polarity and temperature gradients . Optimization strategies : Adjusting stoichiometry, solvent choice (e.g., acetonitrile for nitro group stability), and reaction time to minimize byproducts.

Q. How is the compound’s structural integrity confirmed during synthesis?

Analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy at C6 of benzothiazole, morpholinopropyl linkage) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
  • Infrared Spectroscopy (IR) : Detection of amide C=O stretching (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Q. What are the key physicochemical properties influencing experimental design?

  • Solubility : Limited aqueous solubility (enhanced in DMSO or ethanol) necessitates solvent optimization for biological assays .
  • Stability : Susceptibility to hydrolysis under acidic/basic conditions requires pH-controlled storage (pH 6–7) .
  • Melting Point : Not well-documented, but differential scanning calorimetry (DSC) is recommended for characterization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity across studies?

Contradictions often arise from variations in assay conditions or impurities. Methodological solutions include:

  • Purity validation : Use HPLC (≥95% purity) to exclude confounding effects from synthetic byproducts .
  • Dose-response standardization : EC₅₀/IC₅₀ determinations across multiple cell lines (e.g., cancer vs. normal) to assess selectivity .
  • Mechanistic redundancy checks : Combine enzyme inhibition assays (e.g., kinase profiling) with transcriptomic analysis to validate target engagement .

Q. What strategies are effective for elucidating the compound’s mechanism of action?

  • Molecular docking : Screen against structural databases (e.g., PDB) to predict binding to kinases or inflammatory targets (e.g., COX-2) .
  • Kinetic studies : Use surface plasmon resonance (SPR) to measure binding kinetics (kₐ, k𝒹) for hypothesized receptors .
  • Gene knockout models : CRISPR/Cas9-mediated deletion of candidate targets (e.g., NF-κB pathway genes) to observe phenotypic rescue .

Q. How can the compound’s pharmacokinetic properties be improved for in vivo studies?

  • Prodrug derivatization : Mask the nitro group with enzymatically cleavable moieties (e.g., ester prodrugs) to enhance bioavailability .
  • Nanocarrier encapsulation : Use liposomes or polymeric nanoparticles to improve solubility and reduce off-target toxicity .
  • Metabolic stability assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., morpholine ring oxidation) and guide structural modifications .

Q. What experimental approaches address discrepancies in reported cytotoxicity data?

  • Redox profiling : Measure ROS generation (via DCFH-DA assay) to distinguish between direct cytotoxicity and oxidative stress-mediated effects .
  • Apoptosis pathway analysis : Use flow cytometry (Annexin V/PI staining) and caspase-3/7 activity assays to confirm programmed cell death .
  • 3D tumor spheroid models : Compare 2D vs. 3D culture results to assess relevance to in vivo tumor microenvironments .

Methodological Challenges & Solutions

Q. How can researchers optimize synthetic yields for scaled-up production?

  • Continuous flow reactors : Improve mixing and heat transfer for morpholinopropyl substitution steps, reducing side reactions .
  • Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura couplings if aryl halide intermediates are used .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progression .

Q. What techniques are recommended for studying structure-activity relationships (SAR)?

  • Analog synthesis : Modify substituents (e.g., replacing nitro with cyano or methanesulfonyl groups) and compare bioactivity .
  • Free-Wilson analysis : Quantify contributions of individual moieties (e.g., benzothiazole vs. morpholine) to overall activity .
  • Co-crystallization : Attempt X-ray crystallography with target proteins to identify critical binding interactions .

Q. How can solubility limitations be overcome in formulation studies?

  • Co-solvency systems : Use PEG-400/water mixtures or cyclodextrin inclusion complexes .
  • Salt screening : Test alternative counterions (e.g., mesylate) instead of hydrochloride for improved solubility .
  • Amorphous solid dispersion : Spray-drying with polymers like PVP-VA64 to stabilize the amorphous phase .

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